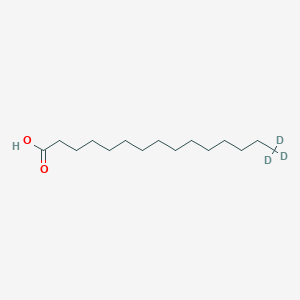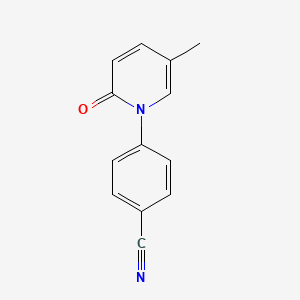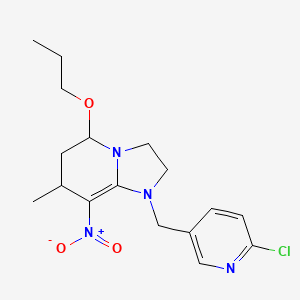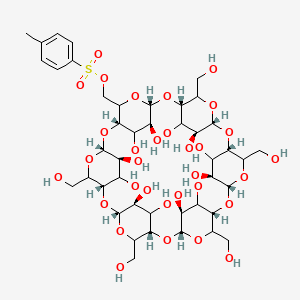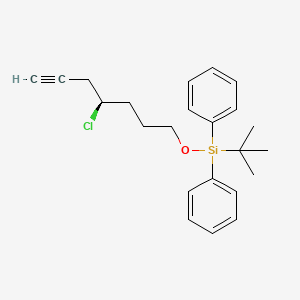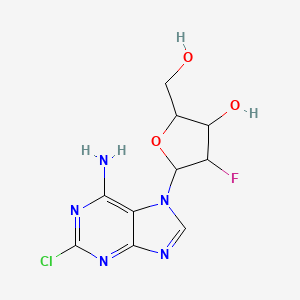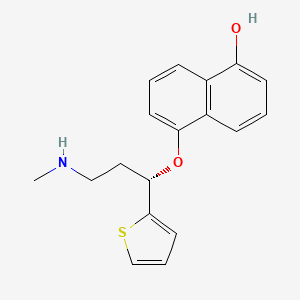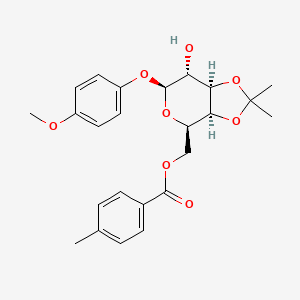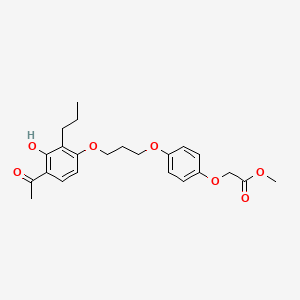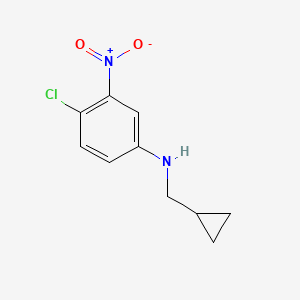
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline
Vue d'ensemble
Description
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are used in the production of a wide variety of substances, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amine group. The presence of different substituents like chloro, cyclopropylmethyl, and nitro groups can significantly alter the properties of the molecule .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The presence of electron-withdrawing groups like nitro can deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can be influenced by the presence of different substituents. For example, nitro groups can increase the acidity of the amine group, while chloro groups can increase the molecule’s reactivity .Applications De Recherche Scientifique
Electron Transfer Probes for Enzyme Catalysis
This compound has been utilized in the development of electron transfer probes to study enzyme-catalyzed reactions, particularly those involving cytochrome P-450 and monoamine oxidase (MAO). These enzymes play a critical role in the metabolism of drugs and xenobiotics. The N-cyclopropyl group in the compound serves as a probe to understand the complex mechanisms of these enzymes .
Anticancer Activity
Derivatives of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline have shown promising results in anticancer research. They have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HeLa, HCT-116, and MCF-7. Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing non-tumor cells, indicating potential for targeted cancer therapy .
Mécanisme D'action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSYBHJMONUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






